molecular formula C10H10N2O2 B8690407 (1H-Benzo[d]imidazol-2-yl)methyl acetate

(1H-Benzo[d]imidazol-2-yl)methyl acetate

Cat. No. B8690407
M. Wt: 190.20 g/mol
InChI Key: KTLXBVGBWNYAQW-UHFFFAOYSA-N
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Patent
US04782050

Procedure details

A mixture of 1.0 g of 2-hydroxymethylbenzimidazole and 0.64 ml of acetic anhydride in 10 ml of acetic acid was heated to reflux for 1 hour. The solvent was removed in vacuo and the residue dissolved in chloroform and washed with a sodium bicarbonate solution. The organic layer was separated, dried and concentrated to give 1.2 g of the desired intermediate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.64 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[NH:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1.[C:12](OC(=O)C)(=[O:14])[CH3:13]>C(O)(=O)C>[C:12]([O:1][CH2:2][C:3]1[NH:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[N:4]=1)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OCC=1NC2=C(N1)C=CC=C2
Name
Quantity
0.64 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in chloroform
WASH
Type
WASH
Details
washed with a sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC=1NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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